molecular formula C20H20F4N2O6 B4604270 N,N'-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide

N,N'-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide

Cat. No.: B4604270
M. Wt: 460.4 g/mol
InChI Key: NRAOUZHLYZNUHS-UHFFFAOYSA-N
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Description

N,N’-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features two 2,5-dimethoxyphenyl groups attached to a tetrafluorobutanediamide backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide typically involves the reaction of 2,5-dimethoxyaniline with a tetrafluorobutanediamide precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,5-dimethoxyphenyl)succinamide
  • N,N’-bis(2,5-dimethoxyphenyl)pentanediamide
  • N,N’-bis(2,5-dimethoxyphenyl)hexanediamide

Uniqueness

N,N’-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide stands out due to its tetrafluorobutanediamide backbone, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

N,N'-bis(2,5-dimethoxyphenyl)-2,2,3,3-tetrafluorobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O6/c1-29-11-5-7-15(31-3)13(9-11)25-17(27)19(21,22)20(23,24)18(28)26-14-10-12(30-2)6-8-16(14)32-4/h5-10H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOUZHLYZNUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(C(C(=O)NC2=C(C=CC(=C2)OC)OC)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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